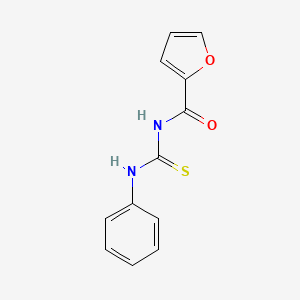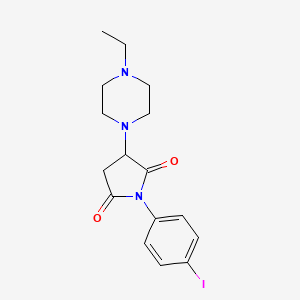![molecular formula C20H30O5 B4892684 diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPM is a member of the malonate ester family, which has been widely used in organic synthesis.
Mecanismo De Acción
The mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems is not yet fully understood. However, studies have shown that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can induce cell death in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation. In animal studies, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several potential future directions for research on diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate. One area of interest is the development of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems.
Métodos De Síntesis
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can be synthesized through a multistep reaction process involving the reaction of 3,4-dimethylphenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The final product is obtained through a decarboxylation reaction.
Aplicaciones Científicas De Investigación
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been studied extensively for its potential use in various scientific fields, including drug development, material science, and catalysis. In drug development, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have anticancer, antifungal, and antiviral properties. In material science, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a building block for the synthesis of polymers and dendrimers. In catalysis, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-13-25-17-12-11-15(3)16(4)14-17/h11-12,14,18H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQPNWIKXAYWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)

